Cas no 717892-23-4 (2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide)

2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a specialized organic compound featuring a chloro-substituted phenoxyacetamide backbone with formyl and methoxy functional groups. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of agrochemicals and pharmaceuticals. The presence of reactive sites, such as the formyl group, allows for further functionalization, enabling the synthesis of more complex derivatives. The compound's well-defined molecular architecture ensures consistent reactivity, making it suitable for applications requiring precise chemical modifications. Its stability under standard conditions and high purity further enhance its utility in research and industrial processes.
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide structure
717892-23-4 structure
Product Name:2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
CAS No:717892-23-4
MF:C17H16ClNO5
MW:349.765644073486
CID:6784023
PubChem ID:2304448
Update Time:2025-06-08

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
    • VS-13066
    • AKOS025255940
    • 717892-23-4
    • CS-0364375
    • BBL035376
    • STL417541
    • Inchi: 1S/C17H16ClNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21)
    • InChI Key: MZUXIXIFABDBJU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=CC(=C1OCC(NC1C=CC=CC=1OC)=O)OC

Computed Properties

  • Exact Mass: 349.0717003g/mol
  • Monoisotopic Mass: 349.0717003g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 73.9Ų

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435045-500mg
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
717892-23-4 98%
500mg
¥3843.00 2024-05-02

Additional information on 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Comprehensive Analysis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (CAS No. 717892-23-4)

In the realm of organic chemistry and pharmaceutical research, 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (CAS No. 717892-23-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its chloro, formyl, and methoxy functional groups, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in drug discovery, agrochemical development, and material science, aligning with current trends in green chemistry and sustainable synthesis.

The molecular structure of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide features a phenoxyacetamide backbone, which is pivotal for its reactivity and binding affinity. This scaffold is often leveraged in the design of enzyme inhibitors and receptor modulators, addressing growing demands for targeted therapies in oncology and neurology. Recent studies highlight its potential as a precursor for biologically active molecules, resonating with the surge in interest for small-molecule drugs and precision medicine.

From a synthetic perspective, the CAS No. 717892-23-4 compound exemplifies the convergence of multistep organic synthesis and catalysis. Its preparation often involves Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, techniques frequently searched by chemists optimizing high-yield reactions. The incorporation of formyl and methoxy groups also makes it a valuable building block for Schiff base formation, a topic trending in coordination chemistry and metal-organic frameworks (MOFs) research.

In the context of industrial applications, this compound aligns with the push toward eco-friendly solvents and energy-efficient processes. Its derivatives are investigated for photovoltaic materials and organic semiconductors, tapping into the booming renewable energy sector. Furthermore, its structural analogs are scrutinized for antimicrobial and anti-inflammatory properties, reflecting global concerns over antibiotic resistance and chronic diseases.

Analytical characterization of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically employs HPLC, NMR, and mass spectrometry, methodologies central to quality control in pharmaceutical manufacturing. The compound’s chromatographic behavior and spectral data are frequently documented in open-access databases, catering to the rise of data-driven research and AI-assisted drug design.

As regulatory landscapes evolve, the compound’s safety profiles and degradation pathways are under scrutiny, particularly in light of REACH and FDA guidelines. This aligns with public interest in chemical transparency and environmental impact, driving searches for benign-by-design strategies. Collaborative efforts between academia and industry continue to explore its scalable synthesis, ensuring compliance with Good Manufacturing Practices (GMP).

In summary, 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (CAS No. 717892-23-4) represents a nexus of innovation across multiple disciplines. Its relevance to drug development, material science, and sustainable chemistry positions it as a compound of enduring interest, mirroring contemporary scientific and industrial priorities.

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